molecular formula C6H11N5O B145929 5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine CAS No. 129594-95-2

5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine

Cat. No. B145929
M. Wt: 169.19 g/mol
InChI Key: PZNDFGOGQSGMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine is not yet fully understood. However, it has been suggested that this compound may work by inhibiting certain enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells. It may also work by modulating the immune system and reducing inflammation.

Biochemical And Physiological Effects

5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and survival of various microorganisms such as bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and anticancer properties. Additionally, this compound has been shown to modulate the immune system and reduce oxidative stress.

Advantages And Limitations For Lab Experiments

5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using various techniques. It is also stable and has a long shelf life. However, there are some limitations to its use in lab experiments. This compound may have some toxicity and may require special handling and disposal procedures. Additionally, its mechanism of action is not yet fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine. One direction is to further investigate its mechanism of action and identify its molecular targets. This may lead to the development of more potent and selective compounds. Another direction is to study its potential use as an anti-inflammatory and anticancer agent in preclinical and clinical trials. Additionally, this compound may be studied for its potential use in the treatment of various infectious diseases and as an immunomodulatory agent.

Synthesis Methods

The synthesis of 5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine involves the reaction of piperazine and 2-nitro-1,3-oxazole in the presence of a reducing agent. The reaction is carried out in a suitable solvent at an appropriate temperature and pressure. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to possess significant antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use as an anti-inflammatory and anticancer agent.

properties

CAS RN

129594-95-2

Product Name

5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

5-piperazin-2-yl-1,2,4-oxadiazol-3-amine

InChI

InChI=1S/C6H11N5O/c7-6-10-5(12-11-6)4-3-8-1-2-9-4/h4,8-9H,1-3H2,(H2,7,11)

InChI Key

PZNDFGOGQSGMPH-UHFFFAOYSA-N

SMILES

C1CNC(CN1)C2=NC(=NO2)N

Canonical SMILES

C1CNC(CN1)C2=NC(=NO2)N

Origin of Product

United States

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